An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-mercapto-D-valinate hydrochloride
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-mercapto-D-valinate hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 3-mercapto-D-valinate hydrochloride, a crucial molecule in pharmaceutical development. As a compound featuring a highly reactive thiol group and a hydrolyzable ester linkage, understanding its degradation pathways is paramount for ensuring drug substance and product quality, safety, and efficacy. This document outlines the predicted degradation mechanisms, presents a robust strategy for stability assessment based on international regulatory guidelines, and provides detailed experimental protocols for researchers, scientists, and drug development professionals. The insights herein are grounded in established principles of physical organic chemistry and authoritative pharmaceutical stability testing standards.
Introduction and Molecular Profile
Methyl 3-mercapto-D-valinate hydrochloride is a derivative of the amino acid D-valine. Its structure is characterized by three key functional groups that dictate its chemical behavior and stability: a primary amine (protonated as a hydrochloride salt), a methyl ester, and a thiol (sulfhydryl) group.
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Amine Hydrochloride: The salt form generally enhances the solid-state stability and aqueous solubility of the molecule.
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Methyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the parent carboxylic acid.[1][2] The rate of hydrolysis is generally slower than that of oxidation for similar molecules but is a critical parameter to evaluate.[1]
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Thiol (-SH) Group: This is the most reactive and sensitive moiety of the molecule. Thiols are readily oxidized, especially in the presence of oxygen, trace metal ions, and at alkaline pH where the more reactive thiolate anion (S⁻) is formed.[3][4][5] This high reactivity makes the thiol group a primary focus of stability and degradation investigations.
The stability of this molecule is of profound interest, as degradation can lead to loss of potency and the formation of potentially toxic impurities. An analogous compound, Captopril, which also contains a thiol group, is known to be highly sensitive to oxidation.[6][7] Similarly, Penicillamine, another mercapto-amino acid derivative, undergoes complex degradation and metabolism involving its thiol group.[8][9] Therefore, a thorough understanding of the stability profile of Methyl 3-mercapto-D-valinate hydrochloride is essential for developing stable formulations and defining appropriate storage conditions and shelf-life.
Predicted Degradation Pathways
Based on the functional groups present, two primary degradation pathways are predicted: oxidation of the thiol group and hydrolysis of the methyl ester.
Oxidative Degradation
The thiol group is the principal site of oxidative degradation. The most common oxidative pathway for thiols is the formation of a disulfide dimer. This reaction can be catalyzed by trace metals and is often accelerated by exposure to atmospheric oxygen.[4][10]
Reaction: 2 R-SH + [O] → R-S-S-R + H₂O (where R represents the Methyl D-valinate core)
Further oxidation can lead to the formation of more highly oxidized sulfur species, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H).[4][5] These advanced oxidation products are important to monitor as they represent a significant modification of the parent molecule.
Hydrolytic Degradation
The methyl ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid (3-mercapto-D-valine hydrochloride) and methanol.[1] This reaction can be catalyzed by both acid and base.[1][2][11]
Reaction: R-COOCH₃ + H₂O ⇌ R-COOH + CH₃OH
While amides are also prone to hydrolysis, esters are significantly more labile.[1] The rate of hydrolysis is pH-dependent and typically increases at pH values below 4 and above 7.[7]
Below is a diagram illustrating these primary degradation pathways.
Caption: Predicted primary degradation pathways for the topic compound.
Strategy for Comprehensive Stability Assessment
A robust stability assessment program is crucial to identify potential degradants, develop a stability-indicating analytical method, and establish appropriate storage conditions. This strategy is designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).[12][13][14]
The overall workflow involves three key stages:
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Forced Degradation Studies: To intentionally degrade the sample under harsh conditions to rapidly identify likely degradation products and establish degradation pathways.[15][16][17]
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Development and Validation of a Stability-Indicating Method: An analytical method (typically HPLC) that can accurately measure the decrease of the active substance and the increase of degradation products without interference.
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Formal Stability Studies: Long-term and accelerated studies to determine the shelf-life and recommended storage conditions for the drug substance.[18]
The logical flow of this assessment is visualized below.
Caption: Logical workflow for a comprehensive stability assessment program.
Experimental Protocols
This section provides detailed methodologies for critical experiments in the stability assessment.
Protocol: Forced Degradation Studies
Objective: To generate degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][17][19]
Materials:
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Methyl 3-mercapto-D-valinate hydrochloride
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Calibrated pH meter, heating block, photostability chamber
Procedure:
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Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in water or a suitable solvent.[20]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at room temperature for 8 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 8 hours, protected from light. At selected time points, withdraw an aliquot and dilute for analysis.
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Thermal Degradation: Store the solid drug substance in a controlled oven at 80°C for 7 days.[20] Also, store a solution sample (1 mg/mL in water) at 60°C. Analyze samples at appropriate intervals.
-
Photostability: Expose the solid drug substance and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[20][21] A control sample should be stored under the same conditions but protected from light.
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Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Methyl 3-mercapto-D-valinate hydrochloride from its potential degradation products.
Instrumentation & Columns:
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HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
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2-15 min: 5% to 60% B
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15-18 min: 60% B
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18-19 min: 60% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (using forced degradation samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Data Presentation and Interpretation
The data generated from stability studies should be presented clearly to facilitate interpretation.
Forced Degradation Data
The results from the forced degradation studies can be summarized in a table to show the extent of degradation and the formation of impurities under different stress conditions.
| Stress Condition | Duration | Temp. | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) |
| Control (Unstressed) | - | RT | 99.8 | 0.2 | - |
| 0.1 M HCl | 24 hrs | 60°C | 91.5 | 8.5 | 4.2 min (Hydrolysis Product) |
| 0.1 M NaOH | 8 hrs | RT | 88.2 | 11.8 | 4.2 min (Hydrolysis Product) |
| 3% H₂O₂ | 8 hrs | RT | 82.1 | 17.9 | 9.8 min (Disulfide Dimer) |
| Heat (Solid) | 7 days | 80°C | 98.9 | 1.1 | 9.8 min (Disulfide Dimer) |
| Photolytic | 1.2M lux hrs | RT | 97.4 | 2.6 | 9.8 min (Disulfide Dimer) |
| Table 1: Example data summary from a forced degradation study. RT = Retention Time. |
This data indicates that the compound is most susceptible to oxidative degradation and base-catalyzed hydrolysis. The thermal and photolytic degradation are less pronounced but still significant.
Formal Stability Study Data
For formal studies, data on assay, appearance, and degradation products are collected at specified time points under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[18]
| Storage Condition | Time Point | Assay (%) | Disulfide Dimer (%) | Hydrolysis Product (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 99.8 | 0.1 | < 0.05 | 0.2 |
| 3 Months | 99.5 | 0.3 | < 0.05 | 0.45 | |
| 6 Months | 99.2 | 0.5 | 0.06 | 0.72 | |
| 40°C / 75% RH | 0 Months | 99.8 | 0.1 | < 0.05 | 0.2 |
| 3 Months | 97.1 | 1.9 | 0.15 | 2.8 | |
| 6 Months | 94.5 | 3.8 | 0.31 | 5.2 | |
| Table 2: Example data summary from a formal stability study. |
Conclusion and Recommendations
The thermodynamic stability of Methyl 3-mercapto-D-valinate hydrochloride is primarily governed by the reactivity of its thiol and methyl ester functional groups. The principal degradation pathways are oxidative formation of a disulfide dimer and pH-dependent hydrolysis to the corresponding carboxylic acid.
Recommendations for Handling and Storage:
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Storage: The solid material should be stored in well-sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Refrigeration is recommended to slow the rate of all potential degradation reactions.
-
Formulation: For solution formulations, the pH should be maintained in the acidic range (ideally pH 3-4) to minimize both base-catalyzed hydrolysis and the formation of the highly reactive thiolate anion.[7] The inclusion of antioxidants and chelating agents (like EDTA to sequester catalytic metal ions) should be strongly considered to prevent oxidative degradation.[7]
This guide provides a foundational framework for a thorough investigation into the stability of Methyl 3-mercapto-D-valinate hydrochloride. A rigorous, data-driven approach as outlined here is essential for ensuring the development of a safe, stable, and effective pharmaceutical product.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: ResolveMass Laboratories Inc.
- Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Source: Slideshare.
- Title: Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline.
- Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Source: ECA Academy.
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International.
- Title: Captopril 1 mg/mL Oral Solution. Source: U.S. Pharmacist.
- Title: A practical guide to forced degradation and stability studies for drug substances. Source: European Pharmaceutical Review.
- Title: Stability of captopril in some aqueous systems. Source: PubMed.
- Title: Forced Degradation in Pharmaceuticals – A Regulatory Update. Source: LinkedIn.
- Title: Q1A (R2) A deep dive in Stability Studies. Source: YouTube.
- Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: European Medicines Agency (EMA).
- Title: ICH Guidelines. Source: ICH.
- Title: Factors affecting captopril stability in aqueous solution. Source: ResearchGate.
- Title: N-formylpenicillamine and penicillamine as degradation products of penicillins in solution. Source: PubMed.
- Title: An outline of D-penicillamine metabolism. Source: PMC - NIH.
- Title: Medicinal Thiols: Current Status and New Perspectives. Source: PMC - NIH.
- Title: Preventing oxidation of the thiol group in (S)-3-(mercaptomethyl)quinuclidin-3-ol. Source: Benchchem.
- Title: Understanding the chemical basis of drug stability and degradation. Source: The Pharmaceutical Journal.
- Title: HYDROLYSIS OF ESTER. Source: Online document.
- Title: Methyl Esters. Source: Organic Chemistry Portal.
- Title: Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Source: ResearchGate.
- Title: Thiol. Source: Wikipedia.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-formylpenicillamine and penicillamine as degradation products of penicillins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An outline of D-penicillamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methyl Esters [organic-chemistry.org]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. youtube.com [youtube.com]
- 19. onyxipca.com [onyxipca.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. ICH Official web site : ICH [ich.org]
